molecular formula C5H10O3 B157699 3-Methoxybutanoic acid CAS No. 10024-70-1

3-Methoxybutanoic acid

Cat. No. B157699
CAS RN: 10024-70-1
M. Wt: 118.13 g/mol
InChI Key: MXJDPWXQIVDAPH-UHFFFAOYSA-N
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Description

3-Methoxybutanoic acid, also known as Butanoic acid, 3-methoxy-, is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .


Molecular Structure Analysis

3-Methoxybutanoic acid has a molecular structure characterized by a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

3-Methoxybutanoic acid is a liquid at room temperature . It has a molecular weight of 118.13 .

Scientific Research Applications

Biopolymer Production by Methanotrophic Bacteria

Research by Kubaczyński, Pytlak, and Stępniewska (2019) delves into the production of poly-3-hydroxybutyrate (PHB) by methanotrophic bacteria, emphasizing the environmental and industrial significance of this biopolymer. PHB, a biodegradable polymer with properties akin to conventional plastics, is produced using 3-hydroxybutyric acid, which shares a close relationship with 3-methoxybutanoic acid in metabolic pathways. Methanotrophs utilize methane as a carbon source, offering a sustainable route to biopolymer production with applications ranging from medical to packaging materials, underlining the environmental benefits of replacing petrochemical-based polymers with biodegradable alternatives (Kubaczyński, Pytlak, & Stępniewska, 2019).

Environmental Biotechnology and Remediation

The microbial production of poly-D-3-hydroxybutyrate from CO2, as discussed by Ishizaki, Tanaka, and Taga (2001), represents another significant application in environmental biotechnology. This process, involving the autotrophic culture of Ralstonia eutropha, demonstrates the potential of using microorganisms to convert CO2, a potent greenhouse gas, into valuable biopolymers. Such technologies not only contribute to carbon sequestration but also offer sustainable alternatives for plastic production, highlighting the role of 3-methoxybutanoic acid and its derivatives in environmental sustainability efforts (Ishizaki, Tanaka, & Taga, 2001).

Potential Bioactive Substance Precursors

Research into compounds structurally related to 3-methoxybutanoic acid, such as syringic acid, reveals their broad spectrum of bioactive properties. Srinivasulu et al. (2018) review syringic acid, highlighting its antioxidant, antimicrobial, and anti-inflammatory activities, alongside potential applications in diabetes, cancer, and cardiovascular disease prevention. These findings underscore the relevance of 3-methoxybutanoic acid and its derivatives in the development of pharmaceuticals and nutraceuticals, pointing to the importance of exploring these compounds for their therapeutic potential (Srinivasulu et al., 2018).

Safety And Hazards

The safety data sheet for 3-Methoxybutanoic acid indicates that it is dangerous and can cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJDPWXQIVDAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030017
Record name 3-Methoxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybutanoic acid

CAS RN

10024-70-1
Record name 3-Methoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10024-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-methoxy-
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Record name 3-Methoxybutanoic acid
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Record name 3-Methoxybutyric acid
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Record name 3-methoxybutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
X Yang, K Odelius, M Hakkarainen - ACS Sustainable Chemistry …, 2014 - ACS Publications
… 3-methoxybutanoic acid increased. Long degradation time, thus, meant increasing amounts of 3-methoxybutanoic acid … its further reaction product 3-methoxybutanoic acid) indicates that …
Number of citations: 51 pubs.acs.org
X Yang - 2016 - diva-portal.org
… Full degradation to monomeric degradation products: crotonic acid (CA), 3-hydroxybutanoic acid (3HB) and 3-methoxybutanoic acid (3MB) was obtained in only 20 minutes through …
Number of citations: 0 www.diva-portal.org
AYT Han, L Van Gorkom, IJ McFarlane… - Phytochemical …, 1995 - Wiley Online Library
… The substituent on position C21 was 2-hydroxy-2-methyl-3methoxybutanoic acid, and we … In the HMBC experiment, angelic acid, 2-hydroxy-2-methyl-3methoxybutanoic acid and 2-…
A Sutherland, CL Willis - Tetrahedron letters, 1997 - Elsevier
… those required for the leucine dehydrogenase catalysed reductive amination of the ketone, 1 0 was converted directly in a one-pot process to (2S,3S)-2-amino-3-methoxybutanoic acid 1 …
Number of citations: 18 www.sciencedirect.com
AI Meyers, G Knaus - Tetrahedron Letters, 1974 - Elsevier
… The inherent reliability of enantiomeric composition using the shift reagents suggests that the reported value of -11.6" for 3-methoxybutanoic acid (-1.02" observed in this study) is …
Number of citations: 42 www.sciencedirect.com
S Stanchev, I Manolov - Bulg. Chem. Commun, 2014 - researchgate.net
… The equation and the probable mechanism of formation of the hemiacetal group-compound/4/ (3-hydroxy-2-(2-hydroxy-5-nitrobenzylidene)-3methoxybutanoic acid) are presented in …
Number of citations: 2 www.researchgate.net
E Marshall, S Jackels - seattleu.edu
Some East African coffees have been affected by a defect known as potato taste (PTD) which imparts a disagreeable potato-like flavor, rendering the coffee unsellable and harming …
Number of citations: 0 www.seattleu.edu
B Ruisinger, P Schieberle - Journal of Agricultural and Food …, 2012 - ACS Publications
… Application of the AEDA on some Brazilian honeys (8-10) suggested 2-methoxyphenol, phenylethyl alcohol, benzonitrile, 3-methoxybutanoic acid, benzaldehyde, and benzoic acid as …
Number of citations: 80 pubs.acs.org
K Machida, D Arai, R Katsumata, S Otsuka… - Bioorganic & Medicinal …, 2018 - Elsevier
… (1:1), followed by revered-phase HPLC [COSMOSIL 5C 18 -ARII; 250 × 10 mm, MeCN/H 2 O (40/60)] to afford (2R,3R)-2-((tert-butoxycarbonyl)(methyl)-amino)-3-methoxybutanoic acid. …
Number of citations: 13 www.sciencedirect.com
SCGN Braga, LF Oliveira, AR de Andrade… - Brazilian journal of …, 2019 - brjac.com.br
Cocoa varieties are important in Brazil due to their resistance to “witch’s broom” disease. In this work, the chromatographic profiles of chocolates produced from eleven cocoa varieties …
Number of citations: 4 www.brjac.com.br

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